molecular formula C24H20N2O4 B13790836 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide CAS No. 71130-15-9

2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide

Cat. No.: B13790836
CAS No.: 71130-15-9
M. Wt: 400.4 g/mol
InChI Key: UOHXCZSHNLKTEM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide is a complex organic compound with the molecular formula C24H18N2O5. This compound is known for its unique structure, which includes two naphthalene rings connected by a hydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide typically involves the reaction of 3-methoxy-2-naphthoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the naphthalene rings can intercalate into DNA, disrupting its structure and function .

Properties

CAS No.

71130-15-9

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-methoxy-N-(3-methoxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C24H20N2O4/c1-29-21-13-17-9-5-3-7-15(17)11-19(21)23(27)26(25)24(28)20-12-16-8-4-6-10-18(16)14-22(20)30-2/h3-14H,25H2,1-2H3

InChI Key

UOHXCZSHNLKTEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N(C(=O)C3=CC4=CC=CC=C4C=C3OC)N

Origin of Product

United States

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